molecular formula C18H23N3O4 B2861384 N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide CAS No. 1385445-78-2

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B2861384
CAS No.: 1385445-78-2
M. Wt: 345.399
InChI Key: GNIIRSCHHGEQMH-UHFFFAOYSA-N
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Description

N-(8-Cyano-1,4-dioxaspiro[45]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide typically involves multiple steps. The initial step often includes the formation of the spirocyclic core, which can be achieved through the reaction of appropriate diols with ketones under acidic conditions to form the 1,4-dioxaspiro[4.5]decan-8-yl moiety .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate
  • 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
  • N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine

Uniqueness

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide stands out due to its combination of a spirocyclic core with a cyano group and a pyridine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-13(2)25-15-4-3-14(11-20-15)16(22)21-17(12-19)5-7-18(8-6-17)23-9-10-24-18/h3-4,11,13H,5-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIIRSCHHGEQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NC2(CCC3(CC2)OCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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